N-(3-fluoropropyl)-N-methylcarbamoyl chloride
CAS No.:
Cat. No.: VC20436769
Molecular Formula: C5H9ClFNO
Molecular Weight: 153.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9ClFNO |
|---|---|
| Molecular Weight | 153.58 g/mol |
| IUPAC Name | N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
| Standard InChI | InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |
| Standard InChI Key | GGPYMDWXOCOOAE-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCF)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N-(3-Fluoropropyl)-N-methylcarbamoyl chloride has a molecular formula of C₅H₉ClFNO and a molar mass of 153.58 g/mol. Its IUPAC name, N-(3-fluoropropyl)-N-methylcarbamoyl chloride, reflects the substitution pattern: a methyl group and a 3-fluoropropyl chain attached to the nitrogen of the carbamoyl chloride backbone. The compound’s canonical SMILES representation, CN(CCCF)C(=O)Cl, and standardized InChI key (GGPYMDWXOCOOAE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉ClFNO |
| Molecular Weight | 153.58 g/mol |
| IUPAC Name | N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
| Canonical SMILES | CN(CCCF)C(=O)Cl |
| InChI Key | GGPYMDWXOCOOAE-UHFFFAOYSA-N |
| PubChem CID | 165979594 |
Structural and Electronic Features
The molecule comprises a carbamoyl chloride group (–N(C(=O)Cl)–) linked to a 3-fluoropropyl chain (–CH₂CH₂CH₂F) and a methyl group (–CH₃). The fluorine atom’s electronegativity induces polarity in the propyl chain, enhancing the compound’s reactivity in nucleophilic acyl substitution reactions. The carbamoyl chloride moiety’s electrophilic carbonyl carbon is susceptible to attack by amines, alcohols, and other nucleophiles, making it a versatile intermediate in urea and carbamate synthesis .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for N-(3-fluoropropyl)-N-methylcarbamoyl chloride are scarce, its synthesis likely follows established methods for analogous carbamoyl chlorides. A plausible pathway involves:
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Amination: Reacting 3-fluoropropylamine with methyl isocyanate to form N-(3-fluoropropyl)-N-methylurea.
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Chlorination: Treating the urea intermediate with phosgene (COCl₂) or thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine.
This two-step process aligns with the synthesis of N-(chloromethyl)-N-phenylcarbamoyl chloride, where chlorination of the urea derivative yields the target carbamoyl chloride .
Challenges in Production
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Fluorine Stability: The 3-fluoropropyl group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis.
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Phosgene Handling: The use of toxic reagents like phosgene requires specialized equipment and stringent safety measures.
Physicochemical Properties
Physical State and Solubility
N-(3-Fluoropropyl)-N-methylcarbamoyl chloride is typically a liquid at room temperature, with solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran. The fluorine atom’s inductive effect reduces solubility in water, favoring organic phases.
Reactivity Profile
The compound’s reactivity is dominated by the carbamoyl chloride group:
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Nucleophilic Substitution: Reacts with amines to form ureas (e.g., R₂N–CO–NHR’).
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Alcoholysis: Forms carbamate esters (RO–CO–NR’₂) when treated with alcohols.
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Hydrolysis: Slowly decomposes in water to produce hydrochloric acid and the corresponding urea .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
Carbamoyl chlorides are pivotal in synthesizing bioactive molecules. For example:
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Anticancer Agents: Fluorinated carbamates derived from N-(3-fluoropropyl)-N-methylcarbamoyl chloride may enhance blood-brain barrier permeability in drug candidates.
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PET Tracers: The fluorine-18 isotope could be incorporated for positron emission tomography imaging, though this remains unexplored.
Polymer Chemistry
The compound’s dual functionality (reactive chloride and fluorinated chain) enables its use in synthesizing fluorinated polyurethanes with improved thermal and chemical resistance .
Research Gaps and Future Directions
Unexplored Biological Activity
No studies have assessed the compound’s cytotoxicity, pharmacokinetics, or potential as a protease inhibitor. In vitro screens against cancer cell lines or microbial pathogens are warranted.
Synthetic Optimization
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Alternative Chlorinating Agents: Replacing phosgene with safer reagents like oxalyl chloride could improve scalability.
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Catalytic Methods: Asymmetric catalysis might enable enantioselective reactions for chiral carbamate synthesis .
Environmental Impact
The environmental fate of fluorinated carbamoyl chlorides remains unknown. Studies on biodegradation and bioaccumulation are critical for industrial adoption.
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